N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and diiodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then further reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1
Properties
Molecular Formula |
C17H14I2N4O2S |
---|---|
Molecular Weight |
592.2 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H14I2N4O2S/c1-23-14-5-3-2-4-13(14)21-17(23)26-9-15(24)22-20-8-10-6-11(18)7-12(19)16(10)25/h2-8,25H,9H2,1H3,(H,22,24)/b20-8+ |
InChI Key |
UQFSTFVYBNPSQV-DNTJNYDQSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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